
Cyclohexanone, 2,2-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,2-bis(methylthio)- is an organic compound with the molecular formula C8H14OS2 It is a derivative of cyclohexanone, where two methylthio groups are attached to the second carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone, 2,2-bis(methylthio)- can be synthesized through the reaction of cyclohexanone with methylthiol in the presence of a base. The reaction typically involves the nucleophilic addition of methylthiol to the carbonyl group of cyclohexanone, followed by the elimination of water to form the final product.
Industrial Production Methods: While specific industrial production methods for Cyclohexanone, 2,2-bis(methylthio)- are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and controlled reaction environments to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone, 2,2-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2,2-bis(methylthio)cyclohexanol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2,2-bis(methylthio)cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,2-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are effective.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2,2-bis(methylthio)- involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The carbonyl group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Cyclohexanone: The parent compound, which lacks the methylthio groups.
2-Methylcyclohexanone: A similar compound with a methyl group instead of methylthio groups.
Cyclohexanone, 2-methylthio-: A compound with only one methylthio group.
Uniqueness: Cyclohexanone, 2,2-bis(methylthio)- is unique due to the presence of two methylthio groups, which significantly alter its chemical properties and reactivity compared to its analogs. These groups enhance its potential for redox reactions and increase its versatility in synthetic applications.
Propiedades
Número CAS |
77412-92-1 |
|---|---|
Fórmula molecular |
C8H14OS2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
2,2-bis(methylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3 |
Clave InChI |
VFAJQKQXSMBRKP-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CCCCC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
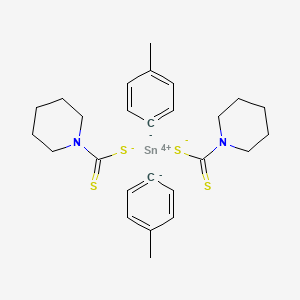
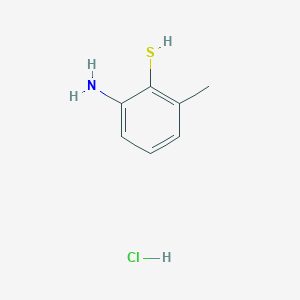
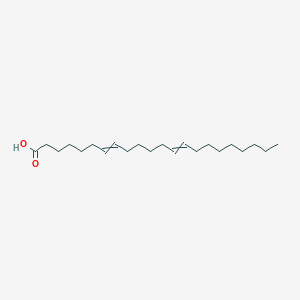
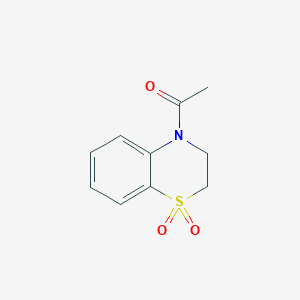



![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
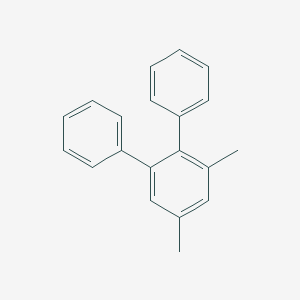
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


